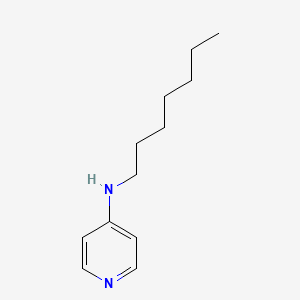

4-(Heptylamino)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C12H20N2 |

|---|---|

Molekulargewicht |

192.30 g/mol |

IUPAC-Name |

N-heptylpyridin-4-amine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-12-7-10-13-11-8-12/h7-8,10-11H,2-6,9H2,1H3,(H,13,14) |

InChI-Schlüssel |

OZFGBTUVLHXPFW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCNC1=CC=NC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 4-(Heptylamino)pyridine with structurally related pyridine derivatives, highlighting molecular weight, melting point, substituent effects, and key applications.

*Estimated based on analogs.

Key Observations:

- Alkyl Chain Length : Increasing alkyl chain length (e.g., heptyl vs. methyl) enhances lipophilicity (LogP), as seen in 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (LogP 5.1) . This property correlates with improved membrane permeability but may reduce aqueous solubility.

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular weight and melting points (e.g., 287°C for nitro-substituted derivatives) . Chloro substituents also contribute to antibacterial activity .

- Catalytic Activity: Shorter alkyl chains (e.g., methyl or ethyl in 4-Diethylaminopyridine) favor nucleophilic catalysis due to reduced steric hindrance .

Antimicrobial Activity

- Nitro- and Chloro-Substituted Derivatives: Compounds like 2-Amino-4-(2-Chloro-5-(4-NO₂-Ph)Pyridin-3-Yl)-1-(4-Cl-Ph)Pyridine show moderate to high antibacterial efficacy, with yields of 67–81% in synthesis .

Electronic and Quantum Chemical Properties

- Similar studies on this compound could predict reactivity in drug design or material science.

Q & A

Q. Critical Conditions :

- Solvent : DMF or toluene for SNAr; dioxane for Pd-catalyzed reactions.

- Temperature : 80–110°C for SNAr; 100–120°C for catalytic methods.

- Purification : Silica gel chromatography (60–70% recovery) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Key Techniques :

- NMR : ¹H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 1.2–1.6 ppm for heptyl chain) and ¹³C NMR (pyridine carbons at 145–155 ppm) confirm structure .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at m/z 209.2) .

- X-ray Crystallography : Resolves supramolecular interactions (e.g., π-stacking, H-bonding) in single crystals grown via slow solvent evaporation (e.g., ethanol/water) .

- HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers analyze the supramolecular interactions of this compound in crystal structures?

X-ray diffraction reveals intermolecular forces critical for material or pharmaceutical properties. For example:

- C–H⋯π Interactions : Pyridine rings often engage in C–H⋯π bonds (distance ~2.7–3.0 Å), forming dimers or chains .

- Hydrophobic Packing : The heptyl chain aligns via van der Waals interactions, creating lamellar networks .

- Hydrogen Bonding : N–H groups (if protonated) may form H-bonds with adjacent pyridine N atoms (d(N⋯H) ~2.1 Å) .

Q. Methodological Steps :

Grow crystals via solvent diffusion (e.g., hexane/ethyl acetate).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using software like SHELXL .

Advanced: What strategies can resolve contradictions in reactivity data when modifying the heptyl chain of this compound?

Contradictions often arise from varying steric/electronic effects or synthetic conditions. Systematic approaches include:

- Control Experiments : Compare yields under identical conditions (solvent, temperature, catalyst).

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate activation barriers for substitution reactions .

- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates .

- Crystallographic Analysis : Correlate chain conformation (e.g., gauche vs. anti) with reactivity .

Example : Shorter alkyl chains may favor faster SNAr due to reduced steric hindrance, while longer chains enhance hydrophobic aggregation in crystals .

Advanced: How does the alkyl chain length in this compound derivatives influence their biological activity?

Structure-activity relationships (SAR) can be explored via antimicrobial assays (Table 1). Analogous studies on pyridine derivatives show:

| Alkyl Chain Length | MIC (µg/mL) Against S. aureus | Key Interaction |

|---|---|---|

| C7 (Heptyl) | 16–32 | Hydrophobic packing |

| C5 (Pentyl) | 32–64 | Reduced membrane disruption |

| C12 (Dodecyl) | 8–16 | Enhanced lipid bilayer penetration |

Q. Methodology :

Synthesize derivatives with varying chain lengths.

Perform MIC assays using broth microdilution (CLSI guidelines).

Analyze membrane permeabilization via fluorescence assays (e.g., propidium iodide uptake) .

Advanced: What are the challenges in achieving enantioselective synthesis of this compound derivatives?

Chiral induction is difficult due to the planar pyridine ring. Strategies include:

- Chiral Auxiliaries : Attach a temporary chiral group (e.g., Evans oxazolidinones) during synthesis .

- Asymmetric Catalysis : Use Pd/(R)-BINAP complexes to control stereochemistry during amination .

- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

Key Consideration : Steric hindrance from the heptyl chain may reduce enantiomeric excess (ee) by limiting catalyst access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.